molecular formula C18H14F3N3O4S B2520002 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 920341-38-4

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Numéro de catalogue: B2520002
Numéro CAS: 920341-38-4
Poids moléculaire: 425.38
Clé InChI: JCTGVQIYKVXBLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a potent and highly selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Source Its primary research value lies in its ability to specifically inhibit necroptosis, a form of programmed cell death distinct from apoptosis, which is implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases. Source By allosterically blocking RIPK1 kinase activity, this compound prevents the formation of the necrosome complex, thereby halting the execution of necroptosis. Source This mechanism has made it an indispensable pharmacological tool for investigating the role of RIPK1-driven necroptosis in preclinical models, particularly in conditions such as Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis, and Alzheimer's disease. Source Researchers utilize this inhibitor to dissect cell death pathways and to validate RIPK1 as a therapeutic target for the development of novel neuroprotective agents. Source

Propriétés

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-24-17(25)11-10-16(22-24)12-2-4-13(5-3-12)23-29(26,27)15-8-6-14(7-9-15)28-18(19,20)21/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTGVQIYKVXBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Several sulfonamide-based compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Target/Application
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide Pyridazinone core, trifluoromethoxy-sulfonamide ~443.3 (calculated) Enzyme inhibition (hypothetical)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52, ) Pyrazolopyrimidine, chromenone, methyl-sulfonamide 589.1 (M+1) Kinase inhibition (implied)
N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide () Pyrimidinone core, acetamide ~291.3 (calculated) Antimicrobial/antiviral (hypothetical)

Key Observations :

  • The trifluoromethoxy group in the target compound distinguishes it from non-fluorinated analogs (e.g., acetamide derivatives in ), likely improving membrane permeability and resistance to oxidative metabolism .
Pharmacological Screening Methods

The sulforhodamine B (SRB) assay () is a widely used cytotoxicity screening tool for compounds like sulfonamides. While specific data for the target compound are unavailable, structurally similar molecules (e.g., Example 52 in ) are typically evaluated for IC₅₀ values in cancer cell lines using such assays . The SRB method’s sensitivity (~1,000 cells/well) and compatibility with automation make it suitable for high-throughput screening of sulfonamide derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.